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Compound of Interest

Hexadecyiltrimethylammonium

Bromide-d42

Cat. No. B568868

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of
Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42), a fully deuterated cationic
surfactant. This document compiles essential data, outlines detailed experimental protocols for
its characterization, and presents a logical workflow for its structural elucidation. Given the
limited availability of published structural data for the deuterated form, this guide leverages
data from its non-deuterated analog, Hexadecyltrimethylammonium Bromide (CTAB), as a
close and reliable proxy, particularly for crystallographic information.

Core Physicochemical and Structural Data

Hexadecyltrimethylammonium Bromide-d42 is the perdeuterated isotopologue of the
common antiseptic and surfactant, CTAB. Its physical and chemical properties are summarized
below.
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Property

Value

Reference

Chemical Formula

CD3(CD2)1sN(Br)(CDs)s

[1]

Molecular Weight 406.71 g/mol [1]
Labeled CAS Number 907216-28-8 [1]
Unlabeled CAS Number 57-09-0 [1]

Appearance

White to off-white solid/powder

Purity

298%

[1]

Primary Application

Biomolecular NMR

[1]

Storage Conditions

Room temperature, away from

light and moisture

[1]

Crystallographic Data (from non-deuterated analog)

The crystal structure of the non-deuterated Hexadecyltrimethylammonium Bromide provides

critical insights into the molecular geometry and packing of its deuterated counterpart. The C-D

bond is marginally shorter and stronger than the C-H bond, which may lead to subtle

differences in crystal packing, but the overall conformation is expected to be highly similar.
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Crystallographic Parameter Value
Crystal System Monoclinic
Space Group P1211

Unit Cell Dimensions

a 5.6382 A
b 7.2724 A
c 26.007 A
a 90.00°

B 93.778°
y 90.00°

Spectroscopic Data

Spectroscopic techniques are fundamental to confirming the identity and isotopic purity of
Hexadecyltrimethylammonium Bromide-d42.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR: The 13C NMR spectrum is expected to show sharp singlet signals for each carbon
environment under broadband proton decoupling. The chemical shifts will be very similar to the
non-deuterated analog.
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Carbon Atom Position Expected Chemical Shift (ppm)
-N+(CD3s)3 ~53

-N+-CD2- ~67

-N*+-CD2-CD>- ~23

-(CD2)12- (bulk methylene) ~29-32

-CD2-CDs ~23

-CD2-CDs ~14

2H (Deuterium) NMR: This is a direct method to confirm deuteration. The spectrum will show
signals corresponding to the different deuterium environments in the molecule. The chemical
shifts in a 2H NMR spectrum are identical to those in a *H NMR spectrum for the same
positions.

Mass Spectrometry (MS)

Electrospray lonization (ESI) is a suitable method for analyzing the intact cation of CTAB-d42.
High-resolution mass spectrometry can confirm the isotopic enrichment.

lon Expected m/z

[M-Br]* (C19D42N)* ~328.6

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and isotopic labeling of
Hexadecyltrimethylammonium Bromide-d42.

Methodology for 2H NMR:

o Sample Preparation: Dissolve 5-10 mg of Hexadecyltrimethylammonium Bromide-d42 in
a suitable non-deuterated solvent (e.g., H20, CHCIs) to a final volume of 0.5-0.7 mL in a
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standard 5 mm NMR tube. The use of a non-deuterated solvent is crucial to avoid a large
solvent signal in the deuterium spectrum.

e Instrument Setup:
o Use a high-field NMR spectrometer equipped with a deuterium probe.
o Tune the probe to the deuterium frequency (e.g., ~61.4 MHz on a 400 MHz spectrometer).

o The instrument's lock system should be turned off as there is no deuterated solvent to lock
onto. Modern spectrometers have sufficient stability for short experiments without a lock.

o Data Acquisition:
o Acquire a one-dimensional 2H NMR spectrum.

o Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).
o Phase and baseline correct the resulting spectrum.

o Reference the spectrum. The chemical shifts should correspond to the expected proton
chemical shifts of CTAB.

Methodology for 13C NMR:

o Sample Preparation: Dissolve 20-50 mg of the sample in a deuterated solvent (e.g., D20,
CDCls) to provide a lock signal for the spectrometer.

o Data Acquisition: Acquire a proton-decoupled 3C NMR spectrum. This will result in sharp
singlet peaks for each carbon, simplifying the spectrum.

o Data Processing: Process the data as described for 2H NMR. The chemical shifts should be
referenced to the solvent signal or an internal standard (e.g., TMS).
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Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic purity of
Hexadecyltrimethylammonium Bromide-d42.

Methodology (ESI-MS):

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 uM) in a solvent
suitable for electrospray, such as methanol or acetonitrile/water.

Instrument Setup:

o Use an Electrospray lonization Mass Spectrometer, preferably a high-resolution
instrument like a TOF (Time-of-Flight) or Orbitrap.

o Operate the instrument in positive ion mode to detect the cation [C19D42N]*.

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10
pL/min). Acquire the mass spectrum over a relevant m/z range.

Data Analysis:
o Identify the peak corresponding to the molecular ion.

o Compare the experimental m/z value with the theoretical exact mass to confirm the
elemental composition.

o Analyze the isotopic pattern to assess the degree of deuteration.

Structural Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of
Hexadecyltrimethylammonium Bromide-d42.
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Structural Analysis Workflow for Hexadecyltrimethylammonium Bromide-d42
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Structural Analysis of
Hexadecyltrimethylammonium Bromide-d42: A Technical Guide]. BenchChem, [2025].
[Online PDF]. Available at:
[https://www.benchchem.com/product/b568868#hexadecyltrimethylammonium-bromide-d42-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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